molecular formula C17H16O4 B1323999 3-Acetoxy-4'-ethoxybenzophenone CAS No. 890100-00-2

3-Acetoxy-4'-ethoxybenzophenone

Cat. No.: B1323999
CAS No.: 890100-00-2
M. Wt: 284.31 g/mol
InChI Key: NUPDOXGDGNJLNJ-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-ethoxybenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of an acetoxy group at the third position and an ethoxy group at the fourth position on the benzophenone structure. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-ethoxybenzophenone typically involves the acetylation of 4’-ethoxybenzophenone. One common method includes the reaction of 4’-ethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-ethoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4’-ethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-Acetoxy-4’-ethoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of UV-absorbing agents for cosmetics and plastics

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-ethoxybenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Benzophenone: Lacks the acetoxy and ethoxy groups, making it less functionalized.

    4’-Methoxybenzophenone: Contains a methoxy group instead of an ethoxy group.

    3-Acetoxybenzophenone: Lacks the ethoxy group, making it less substituted

Uniqueness: 3-Acetoxy-4’-ethoxybenzophenone is unique due to the presence of both acetoxy and ethoxy groups, which confer specific chemical and physical properties. These functional groups enhance its reactivity and make it suitable for various applications in different fields.

Properties

IUPAC Name

[3-(4-ethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-20-15-9-7-13(8-10-15)17(19)14-5-4-6-16(11-14)21-12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPDOXGDGNJLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641653
Record name 3-(4-Ethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-00-2
Record name 3-(4-Ethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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